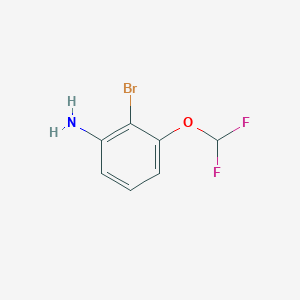

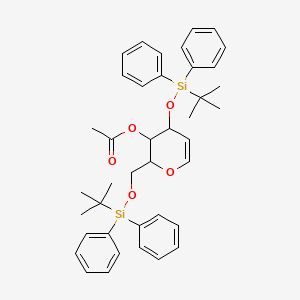

![molecular formula C42H82NO8P B12080930 [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12080930.png)

[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex phospholipid molecule. It is a derivative of phosphatidylcholine, a major component of biological membranes. This compound is characterized by its long-chain fatty acids, hexadecanoic acid (palmitic acid), and octadec-8-enoic acid (oleic acid), which are esterified to the glycerol backbone. The phosphate group is linked to a 2-(trimethylazaniumyl)ethyl group, contributing to its amphipathic nature.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the following steps:

Esterification: The glycerol backbone is esterified with hexadecanoic acid and octadec-8-enoic acid. This reaction is usually catalyzed by an acid or base, such as sulfuric acid or sodium hydroxide, under reflux conditions.

Phosphorylation: The diacylglycerol intermediate is then phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base such as pyridine.

Quaternization: The final step involves the quaternization of the phosphate group with 2-(trimethylazaniumyl)ethyl chloride under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large-scale esterification using continuous reactors to ensure efficient mixing and heat transfer.

Phosphorylation in Batch Reactors: Phosphorylation is carried out in batch reactors with precise control over temperature and pH to maximize yield.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The unsaturated fatty acid chain (octadec-8-enoic acid) can undergo oxidation reactions, forming hydroperoxides and other oxidative products.

Hydrolysis: The ester bonds in the molecule can be hydrolyzed under acidic or basic conditions, yielding free fatty acids and glycerol derivatives.

Substitution: The phosphate group can participate in nucleophilic substitution reactions, where the trimethylazaniumyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used under mild conditions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used in substitution reactions under mild conditions.

Major Products

Oxidation: Hydroperoxides, aldehydes, and ketones.

Hydrolysis: Free fatty acids (hexadecanoic acid and octadec-8-enoic acid) and glycerol derivatives.

Substitution: Various substituted phospholipids depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

Membrane Studies: Used as a model compound to study membrane dynamics and interactions.

Lipidomics: Employed in lipidomics research to analyze lipid profiles in biological samples.

Biology

Cell Signaling: Investigated for its role in cell signaling pathways, particularly in phospholipid-mediated signaling.

Membrane Proteins: Used to study the interaction of membrane proteins with lipid bilayers.

Medicine

Drug Delivery: Explored as a component in liposomal drug delivery systems due to its amphipathic nature.

Diagnostics: Utilized in diagnostic assays to detect lipid-related biomarkers.

Industry

Cosmetics: Incorporated into cosmetic formulations for its emollient properties.

Food Industry: Used as an emulsifier in food products.

Mecanismo De Acción

[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate exerts its effects primarily through its interaction with biological membranes. The amphipathic nature of the molecule allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also participate in cell signaling by acting as a substrate for enzymes like phospholipases, which generate signaling molecules such as diacylglycerol and inositol triphosphate. These signaling molecules activate various downstream pathways involved in cellular processes like proliferation, differentiation, and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Similar structure but with different fatty acid chains.

1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine: Contains stearic acid and arachidonic acid instead of hexadecanoic acid and octadec-8-enoic acid.

1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine: Contains linoleic acid instead of octadec-8-enoic acid.

Uniqueness

[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of fatty acids and the presence of a trimethylazaniumyl group. This combination imparts distinct physicochemical properties, making it suitable for specialized applications in membrane studies, drug delivery, and diagnostics.

Propiedades

Fórmula molecular |

C42H82NO8P |

|---|---|

Peso molecular |

760.1 g/mol |

Nombre IUPAC |

[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h21,23,40H,6-20,22,24-39H2,1-5H3/b23-21-/t40-/m1/s1 |

Clave InChI |

FNCGJGDCVBZNMN-GPIBEQEUSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC/C=C\CCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC=CCCCCCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

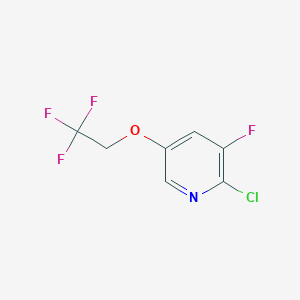

![(2S,4S)-1[2-Hydroxymethyl-1,3-dioxolan-4-YL]uracil](/img/structure/B12080849.png)